molecular formula C14H11ClN2 B018686 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile CAS No. 31255-57-9

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile

Cat. No. B018686
CAS RN: 31255-57-9
M. Wt: 242.7 g/mol
InChI Key: JPCGKKFEDUHGDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophyll derivatives, such as those involving pyridyl groups at specific positions, often involves Wittig reactions and catalytic hydrogenation processes. For instance, chlorophyll-a derivatives with pyridyl groups have been synthesized, demonstrating methods that could be applicable to synthesizing compounds like 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (Yamamoto & Tamiaki, 2015).

Molecular Structure Analysis

The molecular structure of related compounds often involves complex arrangements and interactions, such as intramolecular hydrogen bonding and π-conjugation, which could also be relevant for 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile. The crystal structure analyses of similar compounds provide insights into the molecular geometry and intermolecular interactions, which are critical for understanding the properties and reactivity of such compounds (Hu Yang, 2009).

Chemical Reactions and Properties

Compounds with pyridinecarbonitrile structures can undergo various chemical reactions, including oxidative coupling and reactions with halo compounds, leading to a range of derivatives. These reactions highlight the reactivity of the pyridinecarbonitrile moiety and its potential utility in synthesizing novel compounds (Jahangir et al., 1990).

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and hydrogen bonding patterns, have been extensively studied. For example, single-crystal X-ray structural analyses reveal the geometries and conformations that could be expected for 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (A. Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents or under certain conditions, can be inferred from studies on similar pyridinecarbonitrile derivatives. These studies provide insights into the potential reactivity patterns and chemical behaviors of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (O. Petrova et al., 2015).

Scientific Research Applications

  • Computational and Theoretical Chemistry

    • This study involves the synthesis of energetic heterocycles, including pyridines, triazoles, and tetrazoles, which exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts .
    • The methods of application involve synthesis of compounds, some of which feature a chlorine atom attached to the phenyl ring, and analysis via 1 H-NMR and 13 C-NMR spectroscopy .
    • The results showed observed LUMO/HOMO energies and charge transfer within the molecule. Additionally, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .
  • Anticancer Research

    • This research involves the design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents .
    • The methods of application involve the synthesis of nineteen novel 1,2,4-triazole derivatives and evaluation of their cytotoxic activities against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
    • The results showed that some of the synthesized compounds have promising cytotoxic activity and proper selectivity against normal and cytotoxic cancerous cell lines .
  • Biological Potential of Indole Derivatives

    • Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • The methods of application involve the synthesis of indole derivatives and their subsequent testing in various biological assays .
    • The results have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of 2-Pyridones

    • 2-Pyridones and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
    • The methods of application involve the synthesis of 2-pyridones using various synthetic methods, including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
    • The results have shown that 2-pyridones can be synthesized in good-to-high yields using these methods .
  • Antiviral Applications of Heterocyclic Compounds

    • Indole is a potent basic pharmacophore presented in a wide variety of antiviral agents which inhibit HSV-1 .
    • The methods of application involve the synthesis of indole derivatives and their subsequent testing in antiviral assays .
    • The results have shown that indole derivatives can exhibit potent antiviral activity .
  • Antiviral Activity of Indole Derivatives

    • Indole derivatives have been reported as antiviral agents . For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • The methods of application involve the synthesis of indole derivatives and their subsequent testing in antiviral assays .
    • The results have shown that indole derivatives can exhibit potent antiviral activity .
  • Synthesis of Bactericide Tebuconazole

    • The synthetic method for bactericide tebuconazole comprises steps of synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one, synthesis of 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, preparation of 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, and synthesis of tebuconazole .
    • The methods of application involve the synthesis of these compounds and their subsequent testing in bactericidal assays .
    • The results have shown that these compounds can exhibit potent bactericidal activity .

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-13-5-1-3-11(9-13)6-7-12-4-2-8-17-14(12)10-16/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCGKKFEDUHGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399570
Record name 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile

CAS RN

31255-57-9
Record name 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31255-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarbonitrile, 3-[2-(3-chlorophenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Heat a solution of the title compound of Preparative Example 1B, 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (175 g, 0.554 mole) in phosphorous oxychloride (525 mL, 863 g, 5.63 mole) and reflux for 3 hours. Determine completion of the reaction by thin layer chromatography. Remove any excess phosphorous oxychloride by distillation at reduced pressure and quench the reaction in a mixture of water and isopropanol. Bring to pH 5-7 by adding 50% aqueous NaOH solution while maintaining the temperature below 30° C. Filter the crystalline slurry of crude product and wash with water. Purify the crude product by slurrying the wet cake in hot isopropanol, and cool to 0-5° C. Filter the product, wash with hexane and dry at a temperature below 50° C. to yield the title compound. (Yield: 118 g (HPLC purity 95.7%), m.p. 72° C.-73° C., 89.4% of theory).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DP Schumacher, BL Murphy, JE Clark… - The Journal of …, 1989 - ACS Publications
Loratadine (Sch 29851; 1) is a potent, long-acting an-tihistamine with a lack of central nervous system (CNS) side effects. 1 Although the compound is a derivative of azatadine (2), the …
Number of citations: 39 pubs.acs.org

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